Cas no 2228841-68-5 (1-({pyrazolo1,5-apyridin-3-yl}methyl)cyclopropane-1-carboxylic acid)

1-({Pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopropane-1-carboxylic acid is a structurally distinct heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a cyclopropane carboxylic acid moiety. This scaffold is of interest in medicinal chemistry due to its potential as a versatile intermediate for designing bioactive molecules. The cyclopropane ring enhances conformational rigidity, while the carboxylic acid group provides a handle for further derivatization or salt formation. The pyrazolo[1,5-a]pyridine moiety contributes to π-stacking interactions, making it valuable in drug discovery for targeting enzymes or receptors. Its synthetic accessibility and functional group compatibility further underscore its utility in developing pharmacologically active compounds.
1-({pyrazolo1,5-apyridin-3-yl}methyl)cyclopropane-1-carboxylic acid structure
2228841-68-5 structure
Product Name:1-({pyrazolo1,5-apyridin-3-yl}methyl)cyclopropane-1-carboxylic acid
CAS No:2228841-68-5
MF:C12H12N2O2
MW:216.235882759094
CID:5766898
PubChem ID:165687065
Update Time:2025-06-08

1-({pyrazolo1,5-apyridin-3-yl}methyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2228841-68-5
    • 1-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopropane-1-carboxylic acid
    • EN300-1749245
    • 1-({pyrazolo1,5-apyridin-3-yl}methyl)cyclopropane-1-carboxylic acid
    • Inchi: 1S/C12H12N2O2/c15-11(16)12(4-5-12)7-9-8-13-14-6-2-1-3-10(9)14/h1-3,6,8H,4-5,7H2,(H,15,16)
    • InChI Key: MRYXZIKLQTXHFS-UHFFFAOYSA-N
    • SMILES: OC(C1(CC2C=NN3C=CC=CC3=2)CC1)=O

Computed Properties

  • Exact Mass: 216.089877630g/mol
  • Monoisotopic Mass: 216.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 54.6Ų

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Additional information on 1-({pyrazolo1,5-apyridin-3-yl}methyl)cyclopropane-1-carboxylic acid

Professional Introduction to 1-({pyrazolo1,5-apyridin-3-yl}methyl)cyclopropane-1-carboxylic Acid (CAS No: 2228841-68-5)

1-({pyrazolo1,5-apyridin-3-yl}methyl)cyclopropane-1-carboxylic acid, with the CAS number 2228841-68-5, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this molecule, particularly its cyclopropane ring and the fused pyrazolo[1,5-a]pyridine scaffold, contribute to its distinctive chemical and pharmacological properties.

The cyclopropane moiety is a key structural element in this compound, known for its strain and rigidity, which can influence the molecule's interactions with biological targets. This structural feature has been widely explored in drug design due to its ability to enhance binding affinity and selectivity. In contrast, the pyrazolo[1,5-a]pyridine core is a nitrogen-rich heterocycle that is often associated with various pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities. The combination of these two motifs in 1-({pyrazolo1,5-apyridin-3-yl}methyl)cyclopropane-1-carboxylic acid creates a unique pharmacophore that has the potential to interact with multiple biological pathways.

Recent advancements in medicinal chemistry have highlighted the importance of structure-based drug design, where the three-dimensional structure of a molecule is used to optimize its biological activity. The< strong>pyrazolo1,5-apyridin-3-ylmethyl)cyclopropane moiety in this compound provides a versatile scaffold for further chemical modifications, allowing researchers to fine-tune its pharmacological properties. For instance, substituents can be introduced at various positions on the cyclopropane ring or the pyrazolo[1,5-a]pyridine core to enhance solubility, metabolic stability, or target specificity.

The compound's potential applications in pharmaceutical research have been underscored by several recent studies. One notable area of investigation is its role as a precursor in the synthesis of novel bioactive molecules. Researchers have demonstrated that derivatives of 1-({pyrazolo1,5-apyridin-3-yl}methyl)cyclopropane-1-carboxylic acid can be functionalized to produce compounds with enhanced binding affinity to specific protein targets. These derivatives have shown promise in preclinical studies as potential therapeutic agents for various diseases.

In addition to its applications in drug discovery, 1-{(pyrazolo1,5-apyridin-3-yl}methyl)cyclopropane-1-carboxylic acid has also been explored as a tool compound in chemical biology research. Its unique structural features make it an ideal candidate for studying enzyme mechanisms and substrate recognition. By using this compound as a probe, researchers can gain insights into the molecular interactions that underlie various biological processes. This information can then be leveraged to develop more effective drugs targeting these processes.

The synthesis of 1-{(pyrazolo1,5-apyridin-3-yl}methyl)cyclopropane-1-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques have been employed to achieve high yields and purity levels. These techniques include transition metal-catalyzed reactions, which provide efficient pathways for constructing complex molecular frameworks. The synthesis process also emphasizes green chemistry principles to minimize waste and environmental impact.

The pharmacological profile of 1-{(pyrazolo1,5-a pyridin -3 -yl}methyl)cyclopropane -carboxylic acid has been evaluated through in vitro and in vivo studies. These studies have revealed several interesting biological activities that warrant further investigation. For example, preliminary data suggest that this compound exhibits inhibitory effects on certain enzymes involved in inflammation and cancer progression. These findings align with the growing interest in developing small-molecule inhibitors for these targets.

The future direction of research on 1-{(pyrazolo [ 1 , 5 -a ] pyridine -3 -yl }methyl)cyclopropane -carboxylic acid will likely focus on optimizing its pharmacological properties through structure-based drug design approaches. By leveraging computational modeling techniques and high-throughput screening methods, researchers can identify promising derivatives with enhanced activity and selectivity. Additionally, exploring new synthetic routes will be crucial for scaling up production while maintaining high quality standards.

In conclusion, 2228841685 is an intriguing organic compound with significant potential in medicinal chemistry and pharmacology . Its unique structural features make it a valuable tool for drug discovery and chemical biology research . As our understanding of molecular interactions continues to evolve, further exploration of this compound's biological activities will undoubtedly lead to exciting breakthroughs . The combination of innovative synthetic methodologies with rigorous pharmacological evaluation ensures that this compound will remain at the forefront of pharmaceutical research .

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